molecular formula C14H26O3 B14306835 1,1-Diethoxydec-7-en-4-one CAS No. 112447-77-5

1,1-Diethoxydec-7-en-4-one

Cat. No.: B14306835
CAS No.: 112447-77-5
M. Wt: 242.35 g/mol
InChI Key: AGQNKNRFBMODMV-UHFFFAOYSA-N
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Description

1,1-Diethoxydec-7-en-4-one is an organic compound characterized by its unique structure, which includes an enone functional group and two ethoxy groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethoxydec-7-en-4-one can be synthesized through several methods. One common approach involves the reaction of dec-7-en-4-one with ethanol in the presence of an acid catalyst. This process typically requires refluxing the reactants to ensure complete conversion. Another method involves the use of ethyl orthoformate and a suitable base to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethoxydec-7-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Diethoxydec-7-en-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Diethoxydec-7-en-4-one involves its interaction with various molecular targets. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activity.

Comparison with Similar Compounds

    1,1-Diethoxyethane: Similar in structure but lacks the enone group.

    1,1-Diethoxy-2-propanone: Contains an additional carbonyl group.

    1,1-Diethoxy-3-butanone: Has a different carbon chain length and position of the carbonyl group.

Properties

CAS No.

112447-77-5

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

1,1-diethoxydec-7-en-4-one

InChI

InChI=1S/C14H26O3/c1-4-7-8-9-10-13(15)11-12-14(16-5-2)17-6-3/h7-8,14H,4-6,9-12H2,1-3H3

InChI Key

AGQNKNRFBMODMV-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC(=O)CCC(OCC)OCC

Origin of Product

United States

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